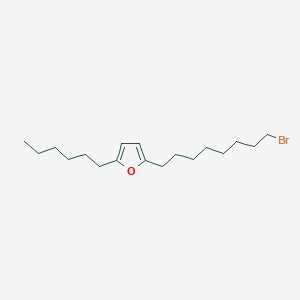
2-(8-Bromooctyl)-5-hexylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Bromooctyl)-5-hexylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an 8-bromooctyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromooctyl)-5-hexylfuran typically involves the reaction of a furan derivative with an 8-bromooctyl halide under suitable conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromooctyl)-5-hexylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce furanones or other oxidized products.
Scientific Research Applications
2-(8-Bromooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-(8-Bromooctyl)-5-hexylfuran depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophiles, leading to the formation of new compounds.
Electrophilic and Nucleophilic Interactions: The furan ring and its substituents can participate in electrophilic and nucleophilic interactions, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(8-Bromooctyl)furan: Similar structure but lacks the hexyl group.
5-Hexylfuran: Similar structure but lacks the 8-bromooctyl group.
2-(8-Bromooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
The combination of these substituents can provide distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
88646-92-8 |
|---|---|
Molecular Formula |
C18H31BrO |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(8-bromooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31BrO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
InChI Key |
DTPNWHKWRVEOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


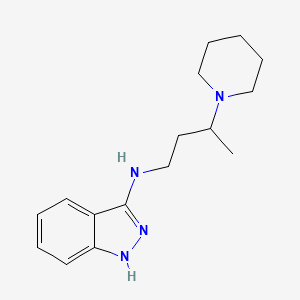
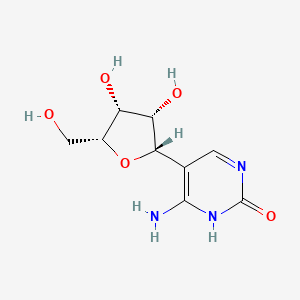
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)
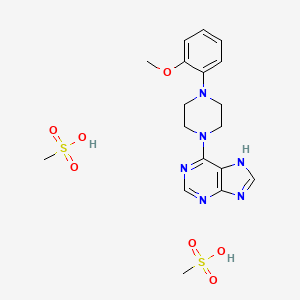
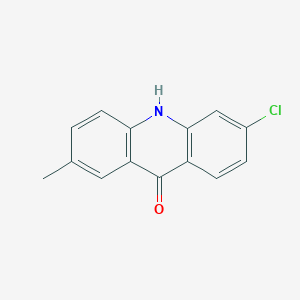
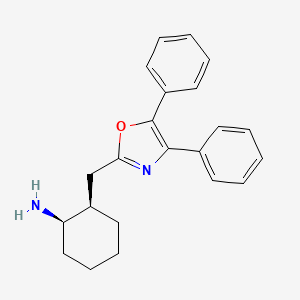
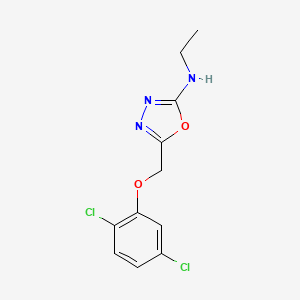
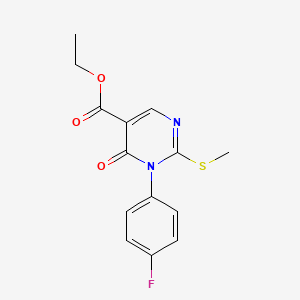
![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
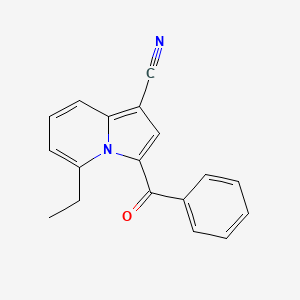
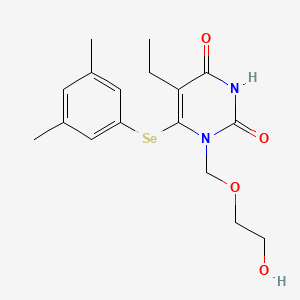
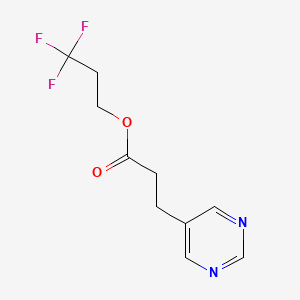
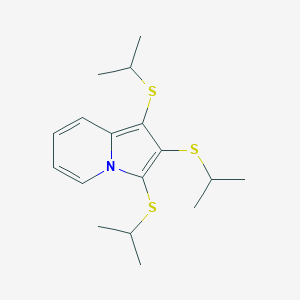
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
